molecular formula C14H13ClN2S B14385803 2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride CAS No. 90070-19-2

2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride

Cat. No.: B14385803
CAS No.: 90070-19-2
M. Wt: 276.8 g/mol
InChI Key: FBBAKNPWNULDLJ-UHFFFAOYSA-N
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Description

2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is a compound belonging to the thienodiazepine class. Thienodiazepines are structurally similar to benzodiazepines, but with a thiophene ring replacing the benzene ring. This compound is known for its psychoactive properties, including anxiolytic, sedative, and muscle relaxant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thiophene derivative with a diazepine precursor. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the thienodiazepine ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride involves its binding to modulatory sites on GABA receptors. This binding enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant effects. The compound’s interaction with GABA receptors modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is unique due to its specific substitution pattern on the thienodiazepine ring, which influences its binding affinity and pharmacological effects. Its distinct chemical structure allows for specific interactions with GABA receptors, differentiating it from other similar compounds .

Properties

CAS No.

90070-19-2

Molecular Formula

C14H13ClN2S

Molecular Weight

276.8 g/mol

IUPAC Name

2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride

InChI

InChI=1S/C14H12N2S.ClH/c1-10-7-12(11-5-3-2-4-6-11)16-14-9-17-8-13(14)15-10;/h2-6,8-9H,7H2,1H3;1H

InChI Key

FBBAKNPWNULDLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CSC=C2N=C(C1)C3=CC=CC=C3.Cl

Origin of Product

United States

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